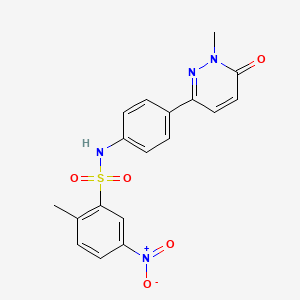
2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C18H16N4O5S and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-methyl-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula
The molecular formula of the compound is C17H18N4O5S.
Structural Characteristics
The compound features a sulfonamide group, which is often associated with antimicrobial activity. The presence of the pyridazinone moiety is noteworthy, as pyridazinones are known for their diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds containing the pyridazinone structure exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of pyridazinone can inhibit various bacterial strains, suggesting that this compound may possess similar effects.
Anticancer Properties
Pyridazinone derivatives have also been explored for their anticancer potential. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, a related compound demonstrated effectiveness against breast cancer cells by triggering cell cycle arrest and apoptosis pathways.
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamides has been documented in various studies. The nitro group present in this compound may enhance its ability to modulate inflammatory responses, potentially making it useful in treating conditions characterized by chronic inflammation.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with specific enzymatic pathways or cellular signaling mechanisms involved in microbial growth and cancer cell proliferation.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several pyridazinone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 10 | Staphylococcus aureus |
| Compound B | 15 | Escherichia coli |
| This compound | TBD | TBD |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, a related pyridazinone was tested against various cancer cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | TBD |
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5S/c1-12-3-8-15(22(24)25)11-17(12)28(26,27)20-14-6-4-13(5-7-14)16-9-10-18(23)21(2)19-16/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEGMJXFRSWMLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














